molecular formula C13H13FN2OS2 B2635215 4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide CAS No. 941966-67-2

4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide

Cat. No.: B2635215
CAS No.: 941966-67-2
M. Wt: 296.38
InChI Key: TTXHCRUWGMMTHM-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that features a fluorophenyl group, a thiazole ring, and a butanamide moiety

Scientific Research Applications

4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biological macromolecules.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. It could also serve as a starting point for the synthesis of a range of analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a thiol group.

    Formation of the Butanamide Moiety: The butanamide moiety can be formed by reacting the intermediate product with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group may play crucial roles in binding to these targets, while the butanamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)thio)-N-(thiazol-2-yl)butanamide
  • 4-((4-bromophenyl)thio)-N-(thiazol-2-yl)butanamide
  • 4-((4-methylphenyl)thio)-N-(thiazol-2-yl)butanamide

Uniqueness

4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS2/c14-10-3-5-11(6-4-10)18-8-1-2-12(17)16-13-15-7-9-19-13/h3-7,9H,1-2,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXHCRUWGMMTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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